1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Overview
Description
1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of a pentafluoroethyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone typically involves the reaction of 2-(1,1,2,2,2-pentafluoroethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]acetic acid.
Reduction: Formation of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone involves its interaction with molecular targets through its functional groups. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ethanone group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1,1,2,2,2-Trifluoroethyl)phenyl]ethanone
- 1-[2-(1,1,2,2,2-Tetrafluoroethyl)phenyl]ethanone
- 1-[2-(1,1,2,2,3-Pentafluoropropyl)phenyl]ethanone
Uniqueness
1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
1-[2-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O/c1-6(16)7-4-2-3-5-8(7)9(11,12)10(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMPISADIYLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238057 | |
Record name | 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133391-51-2 | |
Record name | 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133391-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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